BenchChemオンラインストアへようこそ!

GW 501516

PPARδ agonism Nuclear receptor pharmacology Selectivity profiling

GW501516 is the definitive tool compound for PPARδ research, offering unmatched potency (EC50 1 nM) and >1000-fold selectivity over PPARα/γ. Its robust in vivo efficacy in elevating HDL-C and reducing triglycerides in obese rhesus monkeys validates its use in metabolic disease studies. Critical reference standard for anti-doping LC-MS/MS assays. High purity (≥98%) ensures reproducible results. Research use only.

Molecular Formula C21H18F3NO3S2
Molecular Weight 453.5 g/mol
CAS No. 317318-70-0
Cat. No. B1671285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 501516
CAS317318-70-0
SynonymsGW501516;  GW-501516;  GW 501516;  GW1516;  GW 1516;  GW-1516;  GSK-516;  GSK 516;  GSK516;  Endurobol.
Molecular FormulaC21H18F3NO3S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O
InChIInChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27)
InChIKeyYDBLKRPLXZNVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityDMSO: soluble20mg/mL, clear
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW501516 (CAS 317318-70-0): High-Potency, Selective PPARδ Agonist for Metabolic Research and Procurement


GW501516 (also known as GW1516, GSK-516, Cardarine) is a synthetic, small-molecule agonist of the peroxisome proliferator-activated receptor delta (PPARδ, also designated PPARβ/δ). It was developed through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline using combinatorial chemistry and structure-based drug design [1]. The compound exhibits high binding affinity (Ki = 1 nM) and potent functional activity (EC50 = 1-1.2 nM) at human PPARδ, with >1000-fold selectivity over the related human PPARα and PPARγ subtypes [2]. GW501516 is a research-use-only compound that has been extensively characterized in both in vitro and in vivo models of lipid metabolism and metabolic disease.

GW501516 Procurement: Why Generic Substitution with Alternative PPARδ Agonists Is Not Scientifically Justified


Substituting GW501516 with another PPARδ agonist such as GW0742, seladelpar, elafibranor, or MBX-8025 without rigorous re-validation is scientifically unsound. These compounds exhibit substantial differences in potency, selectivity profile, in vivo efficacy in validated disease models, metabolic stability, and safety profiles [1][2]. For instance, elafibranor is a biased PPARα/δ dual agonist with markedly different subtype preferences and tissue targeting [3]. GW0742 demonstrates only 100-fold selectivity for PPARδ over PPARα/γ versus the >1000-fold selectivity of GW501516 [4]. These disparities in pharmacological fingerprint and documented in vivo effects render inter-class substitution without re-optimization of experimental conditions invalid. The quantitative evidence below substantiates these critical differentiations.

GW501516 (CAS 317318-70-0): Quantitative Evidence Guide for Differentiated Scientific Selection


GW501516 Demonstrates Superior PPARδ Potency (EC50 = 1.2 nM) and >1000-Fold Selectivity Over PPARα/γ Compared to Key Analogs

In a standardized transactivation assay using human PPAR subtypes, GW501516 exhibits an EC50 of 1.2 nM at hPPARδ with 250-fold selectivity over hPPARα (EC50 = 300 nM) and 1000-fold selectivity over hPPARγ (EC50 = 1200 nM) [1]. In contrast, the related PPARδ agonist GW0742 demonstrates an EC50 of 1.0 nM at hPPARδ but only 1000-fold selectivity over hPPARα (EC50 = 1000 nM) and 1000-fold selectivity over hPPARγ (EC50 = 2000 nM) [2]. Seladelpar (MBX-8025), a more recent clinical candidate, shows an EC50 of 2 nM at PPARδ with 750-fold selectivity over PPARα and 2500-fold selectivity over PPARγ [3]. Elafibranor, a dual PPARα/δ agonist, displays biased activity with an EC50 of 45 nM at PPARα and 175 nM at PPARδ [4]. This differential selectivity profile positions GW501516 as the most balanced highly selective PPARδ tool compound for experiments requiring minimal off-target PPARα/γ engagement.

PPARδ agonism Nuclear receptor pharmacology Selectivity profiling

GW501516 Elicits Quantifiable HDL-C Elevation and Triglyceride Reduction in Obese Rhesus Monkey Model, Validating In Vivo Translational Relevance

In a dose-ranging study conducted in insulin-resistant, middle-aged obese rhesus monkeys—a model highly predictive of human metabolic syndrome—GW501516 produced a statistically significant, dose-dependent increase in serum high-density lipoprotein cholesterol (HDL-C) while concurrently reducing fasting triglycerides, small-dense LDL, and fasting insulin levels [1]. Specifically, at a dose of 0.3 mg/kg/day for 4 weeks, GW501516 increased HDL-C by approximately 79% relative to baseline [2]. This robust in vivo efficacy in a non-human primate model distinguishes GW501516 from many early-stage PPARδ tool compounds lacking such translational validation. In comparison, the dual agonist elafibranor demonstrated only modest, clinically non-meaningful improvements in lipid profiles in human trials for dyslipidemia and insulin resistance [3].

Dyslipidemia HDL cholesterol Reverse cholesterol transport

GW501516 Undergoes Extensive Characterization of Human Metabolites, Enabling Definitive Detection in Complex Biological Matrices for Doping Control and ADME Studies

GW501516 is metabolically unstable in vivo with high plasma protein binding [1], and its major human phase I metabolites have been synthesized, structurally characterized by NMR, and validated in a routine LC-MS/MS doping control assay [2]. Specifically, two oxidized metabolites were identified and implemented in a validated analytical method capable of detecting GW501516 abuse in urine samples [3]. This contrasts with GW0742, for which metabolite identification is less extensively published outside of sulfone metabolite detection [4]. The availability of authenticated metabolite standards and validated analytical methods for GW501516 is critical for accurate quantification in pharmacokinetic and forensic toxicology studies.

Drug metabolism LC-MS/MS Doping control analysis

GW501516 Demonstrates Carcinogenicity in Rodent Models, Necessitating Controlled Research-Use-Only Procurement and Handling

In rodent toxicology studies, GW501516 caused rapid development of cancers in multiple organs, including liver, bladder, stomach, skin, thyroid, tongue, testes, ovaries, and womb, at all doses tested [1]. This carcinogenicity profile led GlaxoSmithKline to terminate clinical development in 2006 [2]. Consequently, GW501516 is classified as a Schedule 10 substance in some jurisdictions and is prohibited by the World Anti-Doping Agency [3]. This contrasts sharply with clinically approved PPARδ modulators such as seladelpar, which have undergone rigorous safety evaluation and received regulatory approval for specific indications. For procurement, this necessitates strict adherence to research-use-only (RUO) designations, appropriate safety data sheet (SDS) review, and implementation of institutional biosafety protocols.

Toxicology Carcinogenicity Safety pharmacology

GW501516 (CAS 317318-70-0): Validated Research and Industrial Application Scenarios


Mechanistic Studies of PPARδ-Dependent Lipid Metabolism and Reverse Cholesterol Transport

Based on its high potency and >1000-fold selectivity for PPARδ over related subtypes, GW501516 is the tool compound of choice for dissecting PPARδ-specific signaling pathways in cellular models of lipid metabolism. Its robust in vivo efficacy in elevating HDL-C and reducing triglycerides in obese rhesus monkeys [1] validates its utility in preclinical studies of reverse cholesterol transport. Researchers investigating the molecular mechanisms of ABCA1-mediated cholesterol efflux or apoA1 regulation can confidently attribute observed effects to PPARδ engagement.

Development and Validation of Analytical Methods for Doping Control and Forensic Toxicology

The extensive characterization of GW501516's human metabolites and the availability of validated LC-MS/MS assays for its detection in urine and hair [2][3] make it a critical reference standard for anti-doping laboratories. Procurement of high-purity GW501516 is essential for the development, validation, and quality control of analytical methods aimed at detecting the abuse of this prohibited substance in athletic and forensic contexts.

In Vivo Preclinical Research in Non-Human Primate Models of Metabolic Syndrome

The documented efficacy of GW501516 in the obese, insulin-resistant rhesus monkey model—a gold-standard translational model for human metabolic syndrome—supports its use in advanced preclinical pharmacology studies [1]. For researchers studying the interplay between PPARδ activation, insulin sensitivity, and dyslipidemia, GW501516 provides a well-characterized pharmacological probe with established dosing regimens and pharmacodynamic endpoints in this highly relevant species.

Controlled Laboratory Studies of PPARδ Agonist Toxicology and Carcinogenicity

Given its well-documented rodent carcinogenicity profile, GW501516 serves as a critical tool compound for investigating the molecular mechanisms underlying PPARδ agonist-induced carcinogenesis [4]. This includes studies examining the role of PPARδ in cell cycle regulation, apoptosis, and tumor suppression. Such research is essential for understanding the therapeutic index of this drug class and for guiding the development of safer next-generation PPARδ modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW 501516

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.